Finasteride
Overview
Description
Finasteride is a synthetic 4-azasteroid compound that acts as a potent and selective inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a key role in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss). This compound is commonly marketed under brand names such as Propecia and Proscar .
Mechanism of Action
Target of Action
Finasteride primarily targets the Type II 5-alpha reductase enzyme . This enzyme is an intracellular protein that converts the androgen testosterone into a more potent form, 5-alpha-dihydrotestosterone (DHT) . The enzyme is present in various tissues, including the prostate gland, scalp, and genital skin .
Mode of Action
This compound acts as a 5-alpha reductase inhibitor . It binds to the 5-alpha reductase enzyme and physically prevents testosterone from attaching to the enzyme and being transformed into DHT . This process is also referred to as competitive enzyme inhibition .
Biochemical Pathways
By inhibiting the conversion of testosterone to DHT, this compound reduces the levels of DHT in tissues . DHT is a primary androgen involved in androgen-dependent disorders such as benign prostatic hyperplasia (BPH) and androgenic alopecia . Therefore, the reduction of DHT levels can alleviate the symptoms of these conditions .
Pharmacokinetics
This compound is well absorbed after oral administration, with a bioavailability of approximately 65% . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is between 4.7 to 7.1 hours , but slow accumulation occurs with multiple doses .
Result of Action
The primary result of this compound’s action is a significant reduction in DHT levels, leading to improvements in conditions like BPH and male pattern hair loss . For instance, in the treatment of BPH, this compound can reduce the size of the prostate gland by 20% , improve urinary flow rate , and reduce the risk of acute urinary retention or the need for surgical procedures .
Action Environment
Environmental factors can influence the action of this compound. For example, this compound may cause reduced sperm counts in some men, but these counts can improve dramatically after this compound discontinuation . Additionally, this compound-induced androgen imbalance can interact with endoplasmic reticulum stress, oxidative stress, and liver disorders .
Biochemical Analysis
Biochemical Properties
Finasteride plays a crucial role in biochemical reactions by inhibiting the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT) . By inhibiting 5α-reductase, this compound reduces the levels of DHT, which is implicated in conditions like androgenetic alopecia and benign prostatic hyperplasia . The interaction between this compound and 5α-reductase is highly specific, leading to a significant decrease in DHT levels in the body .
Cellular Effects
This compound influences various types of cells and cellular processes. In prostate cells, it reduces the proliferation of epithelial cells by lowering DHT levels . This reduction in DHT also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, in hair follicle cells, this compound can prevent miniaturization and promote hair growth by altering the local androgen environment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 5α-reductase, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of testosterone to DHT, leading to decreased DHT levels. The reduction in DHT levels results in changes in gene expression and cellular functions, particularly in tissues sensitive to androgens, such as the prostate and hair follicles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Stability studies have shown that this compound can degrade under certain conditions, affecting its efficacy . Long-term studies indicate that continuous use of this compound maintains its inhibitory effects on 5α-reductase, leading to sustained reductions in DHT levels and associated cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces DHT levels without significant adverse effects . At higher doses, toxic effects such as liver enzyme alterations and reproductive toxicity have been observed . These findings highlight the importance of dosage optimization in clinical settings.
Metabolic Pathways
This compound is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP3A4 . The metabolites are then excreted in the urine and feces. The metabolic pathways of this compound involve oxidation and reduction reactions, which are crucial for its clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution to target tissues such as the prostate and hair follicles . The localization and accumulation of this compound in these tissues are essential for its therapeutic effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with 5α-reductase . The subcellular localization of this compound is crucial for its inhibitory action on the enzyme. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Finasteride is synthesized through a multi-step process that involves the formation of key intermediates. The synthesis typically starts with the preparation of 17β-carboxamide derivatives, followed by cyclization and functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction parameters. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Advanced techniques like solid dispersion and solvent evaporation are also employed to enhance the solubility and dissolution rate of this compound .
Chemical Reactions Analysis
Types of Reactions: Finasteride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, methanol
Major Products: The major products formed from these reactions include hydroxylated this compound, reduced this compound, and various substituted derivatives. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to ensure their purity and stability .
Scientific Research Applications
Finasteride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and steroid metabolism.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Widely used in the treatment of BPH and androgenetic alopecia. .
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Dutasteride: Another 5α-reductase inhibitor that is used to treat BPH and androgenetic alopecia. .
Saw Palmetto: A natural supplement that acts as a mild DHT blocker
Uniqueness of Finasteride: this compound is unique in its selective inhibition of type II 5α-reductase, making it particularly effective for conditions driven by DHT. Its oral administration and well-documented efficacy and safety profile further distinguish it from other treatments .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020625 | |
Record name | Finasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, Freely sol in chloroform, DMSO, ethanol, methanol, n-propanol; sparingly sol in propylene glycol, polyethylene glycol 400; very slightly sol in 0.1N hydrogen chloride, 0.1N sodium hydroxide, water., 1.98e-03 g/L | |
Record name | SID49666458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Finasteride acts as a competitive and specific inhibitor of Type II 5α-reductase, a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the development and enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the production of DHT together with type I 5α-reductase, the type II 5α-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver. Although finasteride is 100-fold more selective for type II 5α-reductase than for the type I isoenzyme, chronic treatment with this drug may have some effect on type I 5α-reductase, which is predominantly expressed in sebaceous glands of most regions of skin, including the scalp, and liver. It is proposed that the type I 5α-reductase and type II 5α-reductase is responsible for the production of one-third and two-thirds of circulating DHT, respectively. The mechanism of action of Finasteride is based on its preferential inhibition of Type II 5α-reductase through the formation of a stable complex with the enzyme _in vitro_ and _in vivo_. Finasteride works selectively, where it preferentially displays a 100-fold selectivity for the human Type II 5α-reductase over type I enzyme. Inhibition of Type II 5α-reductase blocks the peripheral conversion of testosterone to DHT, resulting in significant decreases in serum and tissue DHT concentrations, minimal to moderate increase in serum testosterone concentrations, and substantial increases in prostatic testosterone concentrations. As DHT appears to be the principal androgen responsible for stimulation of prostatic growth, a decrease in DHT concentrations will result in a decrease in prostatic volume (approximately 20-30% after 6-24 months of continued therapy). It is suggested that increased levels of DHT can lead to potentiated transcription of prostaglandin D2, which promotes the proliferation of prostate cancer cells. In men with androgenic alopecia, the mechanism of action has not been fully determined, but finasteride has shown to decrease scalp DHT concentration to the levels found in the hairy scalp, reduce serum DHT, increase hair regrowth, and slow hair loss. Another study suggests that finasteride may work to reduce bleeding of prostatic origin by inhibiting vascular endothelial growth factor (VEGF) in the prostate, leading to atrophy and programmed cell death. This may bestow the drug therapeutic benefits in patients idiopathic prostatic bleeding, bleeding during anticoagulation, or bleeding after instrumentation. | |
Record name | Finasteride | |
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Color/Form |
White to off-white crystalline solid | |
CAS No. |
98319-26-7 | |
Record name | Finasteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98319-26-7 | |
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Record name | Finasteride [USAN:USP:INN:BAN] | |
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Record name | Finasteride | |
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Record name | Finasteride | |
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Record name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
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Record name | FINASTERIDE | |
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Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
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Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
252-254 °C, 252 - 254 °C | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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